molecular formula C19H14O8 B12181624 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid

2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid

Cat. No.: B12181624
M. Wt: 370.3 g/mol
InChI Key: HHZXEPBSXHXMSV-UHFFFAOYSA-N
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Description

This compound (CAS: 37470-13-6, C₁₉H₁₄O₈) features a 4-phenyl-2-oxo-2H-chromene core with two acetic acid groups linked via oxygen bridges at the 5- and 7-positions (Fig. 1). Key physical properties include a high boiling point (670.57°C), density (1.484 g/cm³), and refractive index (1.64), indicative of strong intermolecular interactions .

Properties

Molecular Formula

C19H14O8

Molecular Weight

370.3 g/mol

IUPAC Name

2-[5-(carboxymethoxy)-2-oxo-4-phenylchromen-7-yl]oxyacetic acid

InChI

InChI=1S/C19H14O8/c20-16(21)9-25-12-6-14(26-10-17(22)23)19-13(11-4-2-1-3-5-11)8-18(24)27-15(19)7-12/h1-8H,9-10H2,(H,20,21)(H,22,23)

InChI Key

HHZXEPBSXHXMSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC(=O)O)OCC(=O)O

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation with Methyl Chloroacetate

Reagents :

  • Chrysin (5,7-dihydroxyflavone), methyl chloroacetate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

Procedure :

  • Chrysin is suspended in DMF with excess K₂CO₃ and heated to 110°C.

  • Methyl chloroacetate is added dropwise, and the mixture is stirred for 8–9 hours.

  • The crude product is purified via recrystallization from ethanol, yielding the dimethyl ester intermediate.

  • Hydrolysis with HCl converts the ester groups to carboxylic acids.

Yield : 70–90% after recrystallization.

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the phenoxide ions attack methyl chloroacetate to form ether linkages. Steric hindrance at the 5- and 7-positions of chrysin ensures regioselectivity.

Pechmann Condensation Followed by Functionalization

Chromene Core Synthesis via Pechmann Reaction

Reagents :

  • Resorcinol, acetone dicarboxylic acid, ionic liquid promoter ([Msim]HSO₄).

Procedure :

  • Resorcinol and acetone dicarboxylic acid are mixed with [Msim]HSO₄ under solvent-free conditions at 40°C.

  • The chromene core forms within 30 minutes via cyclodehydration.

  • Subsequent alkylation with chloroacetic acid derivatives introduces the bis(oxy)diacetic acid groups.

Yield : 40% for chromene core formation.

Advantages :

  • Solvent-free conditions reduce environmental impact.

  • Ionic liquids are recyclable, enhancing sustainability.

Multi-Component Reactions (MCRs)

One-Pot Synthesis Using Green Catalysts

Reagents :

  • Resorcinol, aryl aldehydes, malononitrile, expanded Perlite catalyst.

Procedure :

  • Resorcinol, 4-phenylbenzaldehyde, and malononitrile react in water with expanded Perlite.

  • The 4H-chromene intermediate forms via Knoevenagel condensation and Michael addition.

  • Post-synthetic oxidation and alkylation introduce the oxo and bis(oxy)diacetic acid groups.

Yield : 85–96% for chromene intermediates.

Limitations :

  • Requires additional steps for oxidation and alkylation.

  • Limited regiocontrol in unsymmetrical systems.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Limitations
Direct AlkylationChrysin, methyl chloroacetateDMF, 110°C, 8–9 h70–90%High regioselectivity, simple work-upRequires toxic solvents (DMF)
Pechmann CondensationResorcinol, acetone dicarboxylic acidSolvent-free, 40°C40%Eco-friendly, recyclable catalystsLow yield for chromene core
MCRsResorcinol, aldehydes, PerliteWater, RT85–96%Green chemistry, high atom economyMulti-step functionalization needed

Optimization Strategies

Solvent and Catalyst Selection

  • DMF vs. Water : While DMF improves reaction rates, water-based systems reduce toxicity but may lower yields.

  • Catalyst Recycling : Ionic liquids like [Msim]HSO₄ can be reused for up to five cycles without significant activity loss.

Purification Techniques

  • Recrystallization : Ethanol or acetone recrystallization achieves >99% purity.

  • Column Chromatography : Required for complex mixtures, but increases cost .

Chemical Reactions Analysis

2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antioxidant Properties : The compound has demonstrated significant antioxidant capabilities, particularly in scavenging free radicals such as 2,2-diphenyl-1-picrylhydrazyl and hydrogen peroxide. These properties suggest potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary investigations indicate that 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid may exhibit anti-inflammatory properties. This could make it a candidate for treatments targeting inflammation-related conditions.
  • Anticancer Potential : Some studies have suggested that this compound could possess anticancer properties, warranting further pharmacological investigations to explore its efficacy against various cancer cell lines.

Applications in Medicinal Chemistry

The diverse biological activities of 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid position it as a promising candidate in medicinal chemistry:

  • Drug Development : Its antioxidant and anti-inflammatory properties suggest potential use in developing drugs aimed at oxidative stress-related diseases and inflammatory conditions.
  • Pharmacological Research : Ongoing studies are exploring its mechanisms of action at the molecular level, particularly its interactions with enzymes and receptors involved in oxidative stress and inflammation pathways.

Material Science Applications

Beyond medicinal chemistry, this compound's unique structural characteristics lend themselves to applications in materials science:

  • Polymer Chemistry : Its ability to form stable interactions may allow for incorporation into polymer matrices for enhanced material properties.
  • Nanotechnology : The compound may be utilized in the design of nanomaterials with specific functional properties derived from its chromene structure.

Mechanism of Action

The mechanism of action of 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxygen Bridges

Ester Derivatives
  • Dimethyl ester (C₂₁H₁₈O₈) : Synthesized as a polymorph (dense vs. less dense packing), this derivative replaces acetic acids with methyl esters, reducing polarity. The dense polymorph (Acta Crystallogr. E65, o312–o313) exhibits tighter crystal packing due to ester group symmetry .
  • Di-tert-butyl ester (C₂₇H₃₂O₈) : Bulkier tert-butyl groups enhance lipophilicity, lowering solubility in polar solvents. Its molecular weight (512.55) and steric hindrance may reduce crystallinity compared to the dimethyl analog .
Amide Derivatives
  • N,N-Dimethylacetamide (C₂₃H₂₄N₂O₆): Replacing acetic acids with dimethylamide groups eliminates hydrogen-bond donors, altering solubility and biological activity.

Positional Isomerism in Coumarin Derivatives

  • 6,7-Dihydroxycoumarin derivatives : Compounds like 2,2'-((2-oxo-2H-chromene-6,7-diyl)bis(oxy))diacetic acid (C₁₉H₁₄O₈) shift the oxygen bridges to the 6- and 7-positions. This positional change reduces antimicrobial activity compared to 5,7-substituted analogs, highlighting the importance of substitution geometry .

Key Findings :

  • Free carboxylic acids (target compound) enhance ionic interactions with microbial targets, improving activity over ester or amide derivatives .
  • The 5,7-substitution pattern outperforms 6,7-analogs in antimicrobial assays, suggesting optimal spatial arrangement for target binding .

Physicochemical and Crystallographic Properties

Property Target Compound Dimethyl Ester Di-tert-butyl Ester
Molecular Weight (g/mol) 370.31 398.37 512.55
Boiling Point (°C) 670.57 ~300 (decomposes) ~250 (estimated)
Density (g/cm³) 1.484 1.32 (dense polymorph) 1.18 (estimated)
Crystal Packing Not reported Dense (P2₁/c) Likely amorphous

Analysis :

  • The target compound’s high density and boiling point reflect strong hydrogen bonding from carboxylic acids, absent in ester derivatives .
  • Polymorphism in the dimethyl ester (two distinct crystal forms) demonstrates how minor structural changes impact solid-state properties .

Biological Activity

2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid, commonly referred to as dibutyl 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate, is a compound belonging to the chromene family. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. The unique chromene structure contributes to its potential therapeutic applications.

The molecular formula of dibutyl 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid is C19H14O6C_{19}H_{14}O_6, with a molecular weight of approximately 338.31 g/mol . Its structure includes two acetate groups which enhance its solubility in organic solvents.

Biological Activities

1. Antioxidant Activity
Dibutyl 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid exhibits significant antioxidant properties. Research indicates that compounds with similar chromene structures can scavenge free radicals and reduce oxidative stress .

2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, although the exact mechanisms remain to be fully elucidated .

3. Enzyme Inhibition
This compound has been studied for its inhibitory effects on specific enzymes. Interaction studies indicate potential binding affinities with enzymes such as xanthine oxidase and α-glucosidase . These interactions are crucial for understanding its therapeutic potential in treating conditions like gout and diabetes.

Comparative Analysis

A comparison of dibutyl 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid with other related compounds highlights its unique features:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)dioxy]diacetateC19H14O6Contains dimethyl groupsAntioxidant properties
4-butyl 2-oxo 4H-chromene 5,7-diyl diacetateC21H22O6Lacks additional butyl groupModerate anticancer activity
Diethyl 5,5'-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo -4H-chromene -2-carboxylate)C20H22O8Features ethyl groupsPotential anti-inflammatory effects

Case Studies

Several case studies have reported on the biological activity of dibutyl 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid:

  • Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models .
  • Anticancer Activity : In vitro studies indicated that dibutyl derivatives inhibited the growth of breast and colon cancer cell lines by inducing apoptosis .
  • Enzyme Interaction : Research on enzyme inhibition showed that the compound effectively decreased enzyme activity in assays designed to test α-glucosidase inhibition .

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